

Application Notes: Synthesis of 2-Bromohexanoic Acid via Hell-Volhard-Zelinsky Reaction

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Compound of Interest		
Compound Name:	2-Bromohexanoic acid	
Cat. No.:	B146095	Get Quote

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust chemical method for the α -halogenation of carboxylic acids.[1][2] This reaction facilitates the selective bromination or chlorination at the carbon atom adjacent to the carboxyl group.[3][4] The process is initiated by converting the carboxylic acid into an acyl halide intermediate, typically using a phosphorus trihalide like PBr₃ as a catalyst, which then tautomerizes to an enol form.[1][2][5] This enol intermediate readily reacts with elemental bromine (Br₂) to yield the α -bromo acyl bromide, which is subsequently hydrolyzed to the final α -bromo carboxylic acid product.[5][6]

2-Bromohexanoic acid is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the reactivity of the α -bromo group, which can be readily displaced by various nucleophiles to introduce a wide range of functional groups, serving as a building block for more complex molecules.[7]

Reaction Principle

The HVZ reaction proceeds through several key steps:

• Acyl Bromide Formation: The carboxylic acid (hexanoic acid) reacts with phosphorus tribromide (PBr₃) to form hexanoyl bromide.[7][8] PBr₃ can be added directly or generated in situ from red phosphorus and bromine.[9][10]



- Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[2][6]
- α -Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the selective installation of a bromine atom at the α -position.[2][5]
- Hydrolysis: The resulting 2-bromohexanoyl bromide is then hydrolyzed during an aqueous workup to yield the final product, 2-bromohexanoic acid, and regenerate the HBr catalyst.
 [1][5] If an alcohol is used instead of water in the final step, the corresponding α-bromo ester is formed.[1][11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of α -bromo acids via the Hell-Volhard-Zelinsky reaction, based on procedures for similar carboxylic acids.

Parameter	Value / Range	Source(s)
Reactants		
Hexanoic Acid	1.0 equivalent	[12]
Bromine (Br ₂)	1.1 - 1.5 equivalents	[11][12]
Phosphorus Trichloride (PCI ₃) or Phosphorus Tribromide (PBr ₃)	Catalytic amount (e.g., 0.01 eq) or excess	[1][12]
Reaction Conditions		
Temperature	65°C - 130°C	[12][13]
Reaction Time	5 - 15 hours	[12]
Product Information		
Typical Yield	83% - 89%	[12]
Boiling Point (α-bromo-n-caproic acid)	132-140°C / 15 mm Hg	[12]



Experimental Protocol: Synthesis of 2-Bromohexanoic Acid

Materials and Equipment:

- Hexanoic acid (dry)
- Bromine (dried over concentrated H₂SO₄)
- Phosphorus trichloride (PCl3) or red phosphorus
- 1 L three-necked round-bottom flask
- Reflux condenser with a gas trap/absorption bottle
- Dropping funnel
- Heating mantle or oil bath
- · Magnetic stirrer
- Distillation apparatus for vacuum distillation

Procedure:

- 1. Reaction Setup:
- In a 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, place
 1.72 moles of freshly distilled, dry hexanoic acid.[12]
- Carefully add 1.88 moles of dried bromine to the flask.[12]
- Caution: This operation should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.
- Connect the top of the reflux condenser to a gas trap containing an aqueous solution of sodium thiosulfate or sodium hydroxide to neutralize the evolving hydrogen bromide (HBr) gas.[13]



2. Reaction Execution:

- Cautiously add a catalytic amount (e.g., 3 mL) of phosphorus trichloride to the mixture.[12]
- Heat the mixture using an oil bath to 65–70°C.[12] At this temperature, the reaction will
 commence, indicated by the smooth evolution of HBr gas.
- Maintain this temperature for 5-6 hours, or until the red color of the bromine disappears, indicating its complete consumption.[12]
- Towards the end of the reaction, the temperature can be raised to approximately 100°C to ensure the reaction goes to completion.[12]
- 3. Work-up and Purification:
- Once the reaction is complete, cool the flask to room temperature.
- The crude product is then purified by vacuum distillation.[12]
- It is advisable to distill the initial low-boiling fractions using a water pump, as a significant amount of dissolved HBr will be evolved.[12]
- Collect the fraction boiling between 132–140°C at a pressure of 15 mm Hg. This fraction corresponds to **2-bromohexanoic acid** (also known as α-bromo-n-caproic acid).[12] The expected yield is in the range of 83-89%.[12]

Safety Precautions:

- The Hell-Volhard-Zelinsky reaction involves harsh conditions and hazardous reagents.[4][11]
- Bromine is highly toxic, corrosive, and volatile. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Phosphorus trichloride/tribromide are corrosive and react violently with water.
- Hydrogen bromide gas is evolved during the reaction, which is corrosive and toxic. Ensure an efficient gas trap is used.



Visualizations

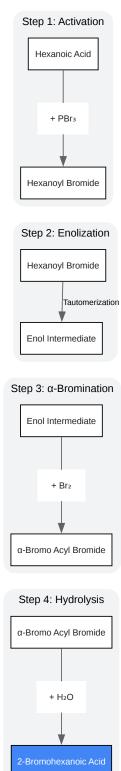


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Caption: Experimental workflow for the synthesis of **2-Bromohexanoic acid** via the HVZ reaction.



Simplified Mechanism of the Hell-Volhard-Zelinsky Reaction



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Caption: Simplified reaction mechanism of the Hell-Volhard-Zelinsky reaction.



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